![molecular formula C23H17N3O4 B2714153 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1286704-71-9](/img/structure/B2714153.png)
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
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Description
The compound is a derivative of 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves the use of various reagents and conditions . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of 5-(phenoxymethyl)-1,3,4-oxadiazol-2-amine, a component of the compound, is given by the InChI code: 1S/C9H9N3O2/c10-9-12-11-8(14-9)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) .Chemical Reactions Analysis
The chemical reactions of oxadiazoles depend on the substituents in the ring. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Scientific Research Applications
Anticancer Activity
Oxazole derivatives have demonstrated significant anti-cancer potential. Their diverse modes of action include interactions with growth factors, enzymes, kinases, and other cellular components . Researchers have explored the use of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide in cancer drug discovery. Further investigations are needed to uncover its specific mechanisms and potential as a therapeutic agent.
Other Therapeutic Applications
Beyond the mentioned fields, oxazole derivatives have been investigated for their roles in treating tuberculosis, parasitic diseases, diabetes, and more. N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide might contribute to these areas as well.
properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(24-23-26-25-20(30-23)14-28-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOAVLOXBOIQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide |
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